Sub‑100 nM Potency in Firefly Luciferase Reporter Assay Outperforms Verteporfin’s YAP‑TEAD Disruption by ≥25‑fold
YAP/TAZ inhibitor-1 achieves an IC₅₀ of <0.100 µM (<100 nM) in a firefly luciferase reporter assay, directly quantifying suppression of YAP/TAZ‑driven transcription . In contrast, the widely used comparator Verteporfin disrupts YAP‑TEAD interaction with an IC₅₀ of 2.5 µM in a biochemical assay . The approximate 25‑fold difference in potency suggests that YAP/TAZ inhibitor-1 can achieve full transcriptional suppression at concentrations where Verteporfin would only partially inhibit the YAP‑TEAD complex. This distinction is critical for experiments requiring robust and near‑complete blockade of YAP/TAZ‑dependent gene expression.
| Evidence Dimension | Potency (IC₅₀) for YAP/TAZ transcriptional activity inhibition |
|---|---|
| Target Compound Data | IC₅₀ <0.100 µM |
| Comparator Or Baseline | Verteporfin: IC₅₀ = 2.5 µM (YAP‑TEAD disruption) |
| Quantified Difference | ≥25‑fold greater potency |
| Conditions | Target: firefly luciferase reporter assay; Comparator: biochemical YAP‑TEAD interaction disruption assay |
Why This Matters
Greater potency enables lower working concentrations, reducing the risk of solvent toxicity and off‑target effects while still achieving effective pathway inhibition.
